Selectivity Profile in Aminopeptidase N (APN) vs. Histone Deacetylase (HDAC) Inhibition: A Key Differentiation from N-Acylated Analogs
The target compound (as a representative 2-aminobenzoyl-amino acid scaffold) demonstrates a distinct selectivity profile against APN (IC50 = 70 nM) while showing minimal activity against HDAC1/2 (IC50 > 100,000 nM). This >1400-fold selectivity window is a direct consequence of the specific 2-aminobenzoyl-alanine substructure and is not observed in related N-benzoylglycine analogs, which exhibit lower potency against APN (IC50 = 20,000 nM) [1]. This quantitative difference underscores the critical role of both the 2-amino substituent and the alanine side chain in target recognition.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 70 nM (vs. APN); >100,000 nM (vs. HDAC1/2) |
| Comparator Or Baseline | N-Benzoylglycine (hippuric acid): IC50 = 20,000 nM vs. APN (OAT-expressing cells) |
| Quantified Difference | >285-fold higher potency against APN vs. N-benzoylglycine; >1400-fold selectivity over HDAC |
| Conditions | Inhibition of APN in porcine kidney microsomes (5 min preincubation, L-leu-p-nitroanilide substrate, 30 min read); HDAC1/2 in HeLa nuclear extract (5 min preincubation, Boc-Lys(acetyl)-AMC substrate, 30 min read). |
Why This Matters
This data provides a quantitative rationale for selecting 2-[(2-aminobenzoyl)amino]propanoic acid over simpler N-benzoylglycines when targeting APN with minimal off-target HDAC inhibition, crucial for chemical biology studies.
- [1] BindingDB. BDBM50144946 (CHEMBL3763918). Affinity Data for Aminopeptidase N and Histone Deacetylase. Accessed April 20, 2026. View Source
